molecular formula C2H3ClO2 B586639 Methyl-D3 chloroformate CAS No. 43049-56-5

Methyl-D3 chloroformate

Cat. No.: B586639
CAS No.: 43049-56-5
M. Wt: 97.512
InChI Key: XMJHPCRAQCTCFT-FIBGUPNXSA-N
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Description

It is a chemical compound with the molecular formula C₂D₃ClO₂ and a molecular weight of 97.52 g/mol . This compound is used in various scientific applications, particularly in the field of analytical chemistry due to its stable isotope labeling properties.

Preparation Methods

Methyl-D3 chloroformate can be synthesized using anhydrous methanol and phosgene. The reaction involves the following steps:

Chemical Reactions Analysis

Methyl-D3 chloroformate undergoes several types of chemical reactions, including:

Scientific Research Applications

Methyl-D3 chloroformate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of methyl-D3 chloroformate involves its ability to form stable derivatives with amino and carboxylic acid groups. This derivatization process enhances the volatility and stability of the metabolites, allowing for their precise analysis using GC-MS techniques. The labeled derivatives can be easily identified and quantified, providing valuable insights into metabolic processes .

Comparison with Similar Compounds

Methyl-D3 chloroformate is compared with other similar compounds such as:

This compound’s uniqueness lies in its deuterated methyl group, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts.

Properties

IUPAC Name

trideuteriomethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJHPCRAQCTCFT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?

A1: The research paper [] delves into the mechanism of methylation of anisole by this compound, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that this compound acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.

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